molecular formula C11H14O3 B12599983 [(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde CAS No. 881181-61-9

[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde

Cat. No.: B12599983
CAS No.: 881181-61-9
M. Wt: 194.23 g/mol
InChI Key: ZBTBVVQESOMHOH-UHFFFAOYSA-N
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Description

[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is a chemical compound with a unique structure that includes a cyclohexadiene ring substituted with three methyl groups and an oxo group, linked to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde typically involves the reaction of 1,3,5-trimethyl-4-hydroxycyclohexa-2,5-dien-1-one with acetaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide, depending on the desired reaction pathway and conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetaldehyde moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which [(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde exerts its effects involves interactions with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity and function. The compound’s structure allows it to engage in multiple pathways, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: This compound has a similar cyclohexadiene structure but with different substituents.

    3-(3,5-Di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid: Another compound with a related structure, used in different applications.

Properties

CAS No.

881181-61-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(1,3,5-trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxyacetaldehyde

InChI

InChI=1S/C11H14O3/c1-8-6-11(3,14-5-4-12)7-9(2)10(8)13/h4,6-7H,5H2,1-3H3

InChI Key

ZBTBVVQESOMHOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=C(C1=O)C)(C)OCC=O

Origin of Product

United States

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